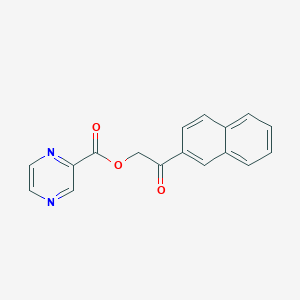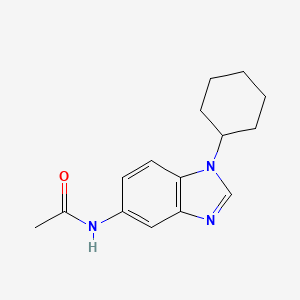![molecular formula C17H17ClN4O B5830833 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5830833.png)
2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine, also known as CAP, is a pyrimidine derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CAP has been shown to possess various pharmacological effects, including antipsychotic, anxiolytic, and antidepressant properties.
Wirkmechanismus
The exact mechanism of action of 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine is not fully understood. However, it has been proposed that 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action may contribute to its antipsychotic, anxiolytic, and antidepressant properties.
Biochemical and Physiological Effects:
2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has been shown to increase dopamine and serotonin levels in the prefrontal cortex and striatum, which may contribute to its antipsychotic and antidepressant effects. 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine has also been shown to decrease glutamate levels in the hippocampus, which may contribute to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and high yield. It has also been extensively studied in animal models, providing a wealth of data for researchers. However, 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine also has some limitations. It has poor solubility in water, which may limit its use in certain experiments. It also has limited bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, there is a need to develop more efficient synthesis methods and improve its solubility and bioavailability for better efficacy in vivo.
Synthesemethoden
The synthesis of 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine involves the reaction of 2,4-diaminopyrimidine with 3-(2-chlorophenyl)acryloyl chloride in the presence of a piperazine catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine as a white solid. The synthesis method has been optimized to yield high purity and high yield of 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine.
Wissenschaftliche Forschungsanwendungen
2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to possess antipsychotic, anxiolytic, and antidepressant properties in animal models. 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c18-15-5-2-1-4-14(15)6-7-16(23)21-10-12-22(13-11-21)17-19-8-3-9-20-17/h1-9H,10-13H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJRIWOGOIFRJF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)
![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide](/img/structure/B5830780.png)
![3-cyclohexyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5830789.png)

![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5830801.png)


![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)
![methyl (4-{[(4-nitrophenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5830839.png)
![1-[(4-hydroxy-3-methoxyphenyl)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5830841.png)

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)